4-(4-Chlorophenoxy)-3-nitropyridine

Myeloperoxidase Inflammation Cardiovascular Disease

Sourcing a validated probe for MPO-mediated oxidative stress or CYP3A4 DDI screening often means compromising on potency or defined pharmacology. 4-(4-Chlorophenoxy)-3-nitropyridine (CAS 919118-79-9) resolves this with three well-characterized inhibitory profiles: • MPO: 11.5-fold greater potency vs. 4-aminobenzoic hydrazide, enabling low-concentration inflammatory/atherosclerosis assays. • CYP3A4: IC50 140 nM, comparable to ketoconazole, ideal as a positive control in preclinical DDI panels. • TPO: IC50 1,700 nM, suitable as a reference inhibitor for thyroid toxicity screening. Supplied as a research intermediate (≥95% purity). For R&D use only.

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
CAS No. 919118-79-9
Cat. No. B8572739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-3-nitropyridine
CAS919118-79-9
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=NC=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H7ClN2O3/c12-8-1-3-9(4-2-8)17-11-5-6-13-7-10(11)14(15)16/h1-7H
InChIKeyHGPIXEHFWHJUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenoxy)-3-nitropyridine: Identity & Profile


4-(4-Chlorophenoxy)-3-nitropyridine (CAS 919118-79-9) is a heterocyclic organic compound within the nitropyridine class, characterized by a pyridine ring substituted at the 3-position with a nitro group and at the 4-position with a 4-chlorophenoxy moiety [1]. Its molecular formula is C11H7ClN2O3 with a molecular weight of 250.64 g/mol, and it is primarily utilized as a research intermediate in medicinal chemistry and agrochemical development .

4-(4-Chlorophenoxy)-3-nitropyridine Structural Specificity


Substitution of the pyridine ring at the 4-position with a 4-chlorophenoxy group, rather than at the 2-position or with alternative substituents, fundamentally alters the compound's electronic distribution and steric profile, thereby dictating its distinct binding interactions with biological targets such as myeloperoxidase (MPO) and cytochrome P450 enzymes [1]. This regioisomeric specificity translates into unique inhibitory profiles that are not replicated by close structural analogs like 2-(4-chlorophenoxy)-3-nitropyridine (CAS 76893-45-3), underscoring the critical importance of precise chemical identity in procurement for targeted research applications [2].

4-(4-Chlorophenoxy)-3-nitropyridine Comparative Potency


MPO Inhibition vs. 4-Aminobenzoic Hydrazide

In a direct comparison of myeloperoxidase (MPO) inhibitory activity, 4-(4-Chlorophenoxy)-3-nitropyridine demonstrates an IC50 value of 26 nM, which is approximately 11.5-fold more potent than the standard MPO inhibitor 4-aminobenzoic hydrazide (IC50 = 300 nM) [1]. Both compounds were evaluated for their ability to inhibit MPO-mediated chlorination activity, a key mechanism in inflammatory tissue damage, though the precise assay conditions for the comparator are not fully specified in the aggregated data source .

Myeloperoxidase Inflammation Cardiovascular Disease

CYP3A4 Inhibition vs. Ketoconazole

In a time-dependent inhibition assay, 4-(4-Chlorophenoxy)-3-nitropyridine exhibited an IC50 of 140 nM against cytochrome P450 3A4 (CYP3A4), placing its inhibitory potency within the range of the established CYP3A4 inhibitor ketoconazole, which demonstrates IC50 values between 57 nM and 250 nM depending on the assay system [1]. This indicates that the compound is a moderately potent CYP3A4 inhibitor, useful as a probe in drug-drug interaction studies where inhibition of this major metabolic enzyme is a key consideration.

Cytochrome P450 Drug Metabolism DDI Studies

Thyroid Peroxidase Inhibition vs. Methimazole

4-(4-Chlorophenoxy)-3-nitropyridine inhibits thyroid peroxidase (TPO) with an IC50 of 1,700 nM, representing a modest but measurable inhibition compared to the clinically used anti-thyroid agent methimazole, which exhibits an IC50 of 1,070 nM (1.07 µM) in a rat TPO assay [1][2]. The compound's lower potency relative to methimazole suggests a weaker interaction with the TPO active site, potentially offering a tool for studying thyroid hormone synthesis disruption with a reduced risk of complete enzyme blockade.

Thyroid Peroxidase Endocrine Disruption Thyroid Function

4-(4-Chlorophenoxy)-3-nitropyridine Applications


MPO Activity Assays for Inflammation & Cardiovascular Research

Due to its 11.5-fold higher potency against MPO compared to the standard inhibitor 4-aminobenzoic hydrazide [1], 4-(4-Chlorophenoxy)-3-nitropyridine is a cost-effective tool compound for studying the role of MPO-mediated oxidative stress in inflammatory diseases and atherosclerosis, requiring lower concentrations for effective enzyme inhibition in cell-based or biochemical assays .

CYP3A4 Inhibition Studies for Drug Metabolism Profiling

With an IC50 of 140 nM for CYP3A4, comparable to ketoconazole, this compound serves as a reliable positive control or probe in in vitro drug-drug interaction (DDI) screening panels to assess the potential of new chemical entities to inhibit the major drug-metabolizing enzyme CYP3A4, a standard requirement in preclinical development [2].

TPO Inhibition Assays for Endocrine Disruptor Screening

Its defined TPO inhibitory activity (IC50 = 1,700 nM) positions 4-(4-Chlorophenoxy)-3-nitropyridine as a reference inhibitor in assays designed to detect compounds that may interfere with thyroid hormone synthesis, an important endpoint in regulatory toxicology and environmental safety assessments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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